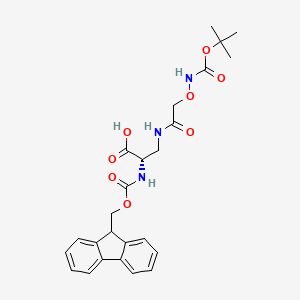

Fmoc-L-Dap(Boc-Aoa)-OH

描述

Fmoc-L-Dap(Boc-Aoa)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-2,3-diaminopropionic acid, modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups. These modifications make it useful in solid-phase peptide synthesis (SPPS) by protecting reactive groups during the synthesis process.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Dap(Boc-Aoa)-OH typically involves multiple steps:

Protection of Amino Groups: The amino groups of L-2,3-diaminopropionic acid are protected using Fmoc and Boc groups.

Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.

Deprotection: The Fmoc and Boc groups are removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using automated synthesizers for efficiency, and employing rigorous purification techniques like HPLC.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

Reduction: Reduction reactions can be used to remove protecting groups.

Substitution: Nucleophilic substitution reactions can occur at the amino groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield oxidized derivatives, while reduction would yield deprotected amino acids.

科学研究应用

Peptide Synthesis

Fmoc-L-Dap(Boc-Aoa)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the sequential addition of amino acids to create complex peptide chains. The Boc (tert-butoxycarbonyl) group provides additional stability and protection during synthesis.

- Case Study: Custom Peptide Synthesis

Bioconjugation and Drug Development

The incorporation of this compound into peptide sequences has shown promise in bioconjugation strategies, particularly in developing targeted drug delivery systems.

- Example: Targeted Delivery Systems

The structural characteristics of this compound allow for modulation of biological activities through alterations in charge and hydrophobicity. This is particularly relevant in designing peptides that interact with nucleic acids or proteins.

- Research Insight: Coulombic Interactions

- A study highlighted how manipulating Coulombic interactions between ionizable Dap side chains can tune the functional pH response of peptides, impacting their nucleic acid transfer capabilities and reducing cytotoxicity . This finding underscores the potential for this compound in developing safer therapeutic agents.

Materials Science

In addition to biological applications, this compound plays a role in materials science, particularly in creating biomimetic materials that can mimic natural tissues.

- Application: Biomaterials Development

Analytical Techniques

This compound is also employed in various analytical techniques, including mass spectrometry and chromatography, to analyze peptide structures and behaviors.

- Example: Mass Spectrometry

Summary Table of Applications

作用机制

The mechanism of action of Fmoc-L-Dap(Boc-Aoa)-OH involves its role as a building block in peptide synthesis. The protecting groups (Fmoc and Boc) prevent unwanted side reactions during the synthesis process. Once the desired peptide sequence is assembled, the protecting groups are removed to yield the final product.

相似化合物的比较

Similar Compounds

Fmoc-L-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis.

Fmoc-L-Orn(Boc)-OH: Similar in structure and function, used for incorporating ornithine into peptides.

Uniqueness

Fmoc-L-Dap(Boc-Aoa)-OH: is unique due to its specific structure, which allows for the incorporation of L-2,3-diaminopropionic acid into peptides. This can be useful for introducing specific functional groups or studying the effects of this amino acid in peptides.

生物活性

Fmoc-L-Dap(Boc-Aoa)-OH is a synthetic amino acid derivative of L-2,3-diaminopropionic acid, characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups. This compound is primarily utilized in peptide synthesis and has significant implications in biological research, particularly in the study of protein interactions and drug development.

- Chemical Formula : C₂₃H₂₆N₂O₆

- Molecular Weight : 426.47 g/mol

- CAS Number : 162558-25-0

The biological activity of this compound is largely attributed to its role as a building block in solid-phase peptide synthesis (SPPS). The protecting groups (Fmoc and Boc) are crucial for preventing side reactions during peptide assembly. Once the desired peptide sequence is constructed, these groups can be selectively removed to yield functional peptides suitable for biological applications.

Applications in Biological Research

- Peptide Synthesis : this compound serves as a critical component in the synthesis of complex peptides, allowing for the incorporation of specific amino acids into peptide chains. This is essential for creating peptides with tailored biological activities.

- Protein-Protein Interactions : Research has demonstrated that this compound can be employed to study Coulombic interactions between ionizable side chains, which can influence peptide behavior in biological systems .

- Drug Development : The compound has potential applications in developing peptide-based drugs. Its ability to modify peptides enhances their efficacy and specificity, particularly in targeting specific biological pathways while minimizing side effects .

Case Studies and Research Findings

- A study highlighted the manipulation of Coulombic interactions using this compound to tune the functional pH response of peptides. This manipulation led to alterations in nucleic acid transfer and hydrogen bonding capabilities, resulting in reduced cytotoxicity compared to traditional peptide constructs .

- Another investigation focused on synthesizing analogues incorporating this compound into therapeutic peptides, demonstrating its effectiveness in modulating hydrophobicity and enhancing bioavailability through strategic acylation .

Comparative Analysis

The following table compares this compound with similar compounds used in peptide synthesis:

| Compound | Unique Features | Applications |

|---|---|---|

| Fmoc-Lys(Boc)-OH | Contains lysine; basic amino acid | Peptide synthesis, enzyme studies |

| Fmoc-Orn(Boc)-OH | Incorporates ornithine; similar structure | Used for studying protein interactions |

| This compound | Incorporates 2,3-diaminopropionic acid; unique side chain | Targeted drug development, protein-protein interactions |

常见问题

Basic Research Questions

Q. What are the critical steps for incorporating Fmoc-L-Dap(Boc-Aoa)-OH into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is integrated during chain elongation using standard Fmoc/tBu protocols. The Boc-Aoa (Boc-aminooxyacetyl) group on the Dap sidechain requires temporary protection to prevent undesired reactions. After Fmoc deprotection (e.g., with 20% piperidine in DMF), the aminooxy group is selectively unmasked under mild acidic conditions (e.g., 1% TFA in DCM) for post-synthetic modifications like oxime ligation .

Q. How should this compound be stored to maintain stability during long-term experiments?

- Methodological Answer : Store at 2–8°C in a desiccator under inert gas (e.g., argon) to prevent hydrolysis of the Boc-Aoa group. Avoid exposure to moisture and acidic vapors, as these can prematurely deprotect the aminooxy functionality .

Q. What analytical techniques are recommended to verify the purity of this compound before use?

- Methodological Answer : Use reversed-phase HPLC with UV detection (254 nm) and mass spectrometry (ESI-MS) to confirm purity (>95%) and molecular weight. For structural validation, ¹H/¹³C NMR in deuterated DMSO or CDCl₃ can resolve Fmoc and Boc-Aoa proton environments .

Advanced Research Questions

Q. How can steric hindrance from the Boc-Aoa group impact coupling efficiency, and what strategies mitigate this?

- Methodological Answer : The bulky Boc-Aoa group may reduce coupling yields in sterically demanding sequences. Optimize using double coupling (2×20 min) with activating agents like HATU/DIPEA in DMF. Pre-activating the amino acid (5 min) before resin addition improves accessibility .

Q. What methods enable selective functionalization of the aminooxy group in Boc-Aoa without disturbing other protecting groups?

- Methodological Answer : The aminooxy group reacts selectively with ketones or aldehydes under neutral pH (e.g., in PBS) to form stable oxime bonds. Ensure Boc deprotection (via TFA) precedes functionalization. Post-reaction, purify conjugates via size-exclusion chromatography to remove unreacted ligands .

Q. How does this compound facilitate site-specific bioconjugation in peptide-drug conjugate (PDC) development?

- Methodological Answer : The aminooxy group enables oxime ligation with drug molecules containing ketone handles (e.g., doxorubicin). This site-specific approach avoids random lysine or cysteine modifications, improving conjugate homogeneity. Validate conjugation efficiency via MALDI-TOF MS .

Q. What are the challenges in quantifying Boc-Aoa deprotection efficiency, and how can they be addressed?

- Methodological Answer : Traditional ninhydrin tests may fail due to Boc-Aoa’s poor reactivity. Use a fluorescamine assay (λₑₓ=390 nm, λₑₘ=475 nm) to quantify free amines after deprotection. Alternatively, monitor Boc cleavage via FT-IR (disappearance of the Boc carbonyl peak at ~1680 cm⁻¹) .

Q. Data Contradictions and Validation

Q. Conflicting reports exist about the compatibility of Boc-Aoa with microwave-assisted SPPS. How can researchers resolve this?

- Methodological Answer : Microwave heating may accelerate Boc-Aoa hydrolysis. Test temperature thresholds by synthesizing control peptides (e.g., Ac-L-Dap(Boc-Aoa)-NH₂) under varying microwave conditions (30–60°C). Monitor degradation via HPLC and adjust protocols to limit heating to ≤40°C .

Q. How do discrepancies in aminooxy group reactivity across studies impact experimental reproducibility?

- Methodological Answer : Reactivity varies with pH and solvent polarity. Standardize conditions: Use 50 mM sodium phosphate (pH 6.5) with 10 mM aniline as a nucleophilic catalyst for consistent oxime ligation kinetics. Calibrate reaction progress via LC-MS time-course analysis .

Q. Experimental Design Considerations

Q. What controls are essential when using this compound in peptide cyclization studies?

- Methodological Answer : Include linear analogs without the aminooxy group to distinguish cyclization efficiency from intermolecular reactions. Use orthogonal protection (e.g., Alloc on lysine) for head-to-tail cyclization, followed by Boc-Aoa deprotection for sidechain modifications .

Q. How can researchers troubleshoot low yields in Boc-Aoa-mediated peptide-fluorophore labeling?

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O8/c1-25(2,3)36-24(33)28-35-14-21(29)26-12-20(22(30)31)27-23(32)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,29)(H,27,32)(H,28,33)(H,30,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRQNEDYPNTPKW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NOCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373240 | |

| Record name | Fmoc-L-Dap(Boc-Aoa)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600153-12-6 | |

| Record name | Fmoc-L-Dap(Boc-Aoa)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。